Piperidinones
Piperidinones are a class of heterocyclic compounds characterized by the presence of an oxygen atom in an otherwise five-membered ring containing four carbon atoms and one nitrogen atom. These molecules exhibit diverse structural configurations, which contribute to their wide-ranging applications across various industries. Piperidinones can be synthesized through multiple routes, including condensation reactions between amines and carboxylic acids, as well as via the Wittig reaction or other organometallic transformations.
From a chemical perspective, piperidinones possess unique properties due to their heterocyclic structure, which allows them to participate in various biological processes. They are known for their potential use in pharmaceuticals, where they can act as precursors to drug molecules, as well as in agrochemicals for crop protection. Additionally, these compounds find applications in the synthesis of other heterocycles and as intermediates in organic chemistry due to their reactivity.
The functional groups present on piperidinones, such as amide or ester functionalities, further enhance their utility by enabling diverse chemical modifications and derivatizations. Overall, piperidinones represent a versatile class of molecules with promising applications across multiple fields.

構造 | 化学名 | CAS | MF |
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1-Methylpiperidin-4-one hydrochloride | 34737-83-2 | C6H11NO.HCl |
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5-amino-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one | 1592709-22-2 | C9H14N4O |
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1-Isopropylpiperidin-3-one | 77799-73-6 | C8H15NO |
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9-azabicyclo[3.3.1]nonan-3-one;hydrochloride | 72761-60-5 | C8H14ClNO |
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1-Cyclopropylpiperidin-4-one | 62813-01-8 | C8H13NO |
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1-methanesulfonylpiperidin-4-one | 218780-53-1 | C6H11NO3S |
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4-hydroxypiperidin-2-one | 476014-76-3 | C5H9NO2 |
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2-Piperidinone, 3-chloro-5,5-dimethyl- | 63624-44-2 | C7H12NOCl |
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1,4-Dimethylpiperidin-2-one | 15031-90-0 | C7H13NO |
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2,2,6,6-Tetramethyl-4-piperidone monohydrate | 10581-38-1 | C9H19NO2 |
関連文献
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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